molecular formula C21H38O2 B2781347 (10z,13z)-Ethyl nonadeca-10,13-dienoate CAS No. 877124-17-9

(10z,13z)-Ethyl nonadeca-10,13-dienoate

Cat. No.: B2781347
CAS No.: 877124-17-9
M. Wt: 322.533
InChI Key: PTMJVXJMTZYBBX-MURFETPASA-N
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Description

(10z,13z)-Ethyl nonadeca-10,13-dienoate is a complex organic compound with a molecular formula of C21H38O2. This compound is characterized by the presence of two double bonds in the 10th and 13th positions of a nonadeca (19-carbon) chain, with an ethyl ester functional group at one end. It is a derivative of nonadecadienoic acid and is known for its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10z,13z)-Ethyl nonadeca-10,13-dienoate typically involves the esterification of nonadecadienoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(10z,13z)-Ethyl nonadeca-10,13-dienoate can undergo various types of chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to form the corresponding saturated ester.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) is commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Saturated ethyl nonadecanoate.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(10z,13z)-Ethyl nonadeca-10,13-dienoate has diverse applications in scientific research:

    Chemistry: It is used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a pheromone in certain insect species.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (10z,13z)-Ethyl nonadeca-10,13-dienoate depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, leading to a cascade of biochemical events. The molecular targets and pathways involved can vary, but they often include interactions with lipid membranes or protein receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 10,13-nonadecadienoate: A similar compound with a methyl ester group instead of an ethyl ester group.

    Nonadecadienoic acid: The parent acid from which (10z,13z)-Ethyl nonadeca-10,13-dienoate is derived.

Uniqueness

This compound is unique due to its specific ester functional group and the position of its double bonds. These structural features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl (10Z,13Z)-nonadeca-10,13-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h8-9,11-12H,3-7,10,13-20H2,1-2H3/b9-8-,12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMJVXJMTZYBBX-MURFETPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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